molecular formula C21H16ClFN6O3 B2749670 9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921856-94-2

9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2749670
CAS No.: 921856-94-2
M. Wt: 454.85
InChI Key: PQEOQWKDENQYOK-UHFFFAOYSA-N
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Description

9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H16ClFN6O3 and its molecular weight is 454.85. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has indicated the potential use of compounds related to 9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione in anticonvulsant applications. For example, analogs containing imidazole ring replacements were synthesized and tested for anticonvulsant activity, showing varying degrees of efficacy against seizures in rat models (Kelley et al., 1995). Another study synthesized and tested 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which demonstrated potent anticonvulsant activity, with certain compounds showing promise as effective treatments for seizure disorders (Kelley et al., 1995).

Antimycobacterial Properties

A series of 6-(2-furyl)-9-(p-methoxybenzyl)purines, which are structurally similar, were synthesized to evaluate their ability to inhibit the growth of Mycobacterium tuberculosis. The study found that small, hydrophobic substituents in the purine 2-position are beneficial for antimycobacterial activity, with some compounds showing significant promise as drug candidates (Braendvang & Gundersen, 2007).

Antimicrobial and Anti-inflammatory Properties

Compounds with structural similarities have been studied for their antimicrobial and anti-inflammatory properties. A study involving the synthesis of novel 1,2,4-Triazolo derivatives found that some of these compounds exhibited excellent anti-inflammatory activity and significant antimicrobial properties (Bektaş et al., 2007).

Adenosine Receptor Affinity

Research has been conducted on triazolopurines, which are structurally related, for their affinity to human adenosine receptors. A series of triazolopurines were synthesized and evaluated, leading to the discovery of potent and selective human adenosine A(3) receptor ligands (Okamura et al., 2002).

Anticancer Activity

Compounds structurally related to this compound have been explored for their anticancer potential. For example, a new series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were synthesized and showed promising activity against various human cancer cell lines (2020).

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O3/c1-27-19-16(18(30)24-21(27)31)28(10-13-14(22)4-3-5-15(13)23)20-26-25-17(29(19)20)11-6-8-12(32-2)9-7-11/h3-9H,10H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEOQWKDENQYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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